N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound with significant potential in various scientific applications. This compound belongs to the oxalamide class, characterized by the presence of an oxalamide functional group, which is a derivative of oxalic acid. The molecular formula for this compound is , and it has a molecular weight of approximately 287.31 g/mol. The compound is noted for its structural complexity and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
The synthesis of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methylbenzyl)oxalamide typically involves a multi-step reaction process. The initial step often includes the reaction of cyclopropylamine with oxalyl chloride, which forms an intermediate oxalamide. Following this, 4-methylbenzylamine is introduced to produce the final product.
The molecular structure of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methylbenzyl)oxalamide can be represented using various chemical notations:
InChI=1S/C15H19N3O3/c1-10-5-6-11(12)13(17)14(18)15(19)9-8-16/h5-6,10,12H,7-9H2,1H3,(H,17,19)(H,18)CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C)OThe compound exhibits a complex three-dimensional structure due to the presence of cyclopropyl and aromatic groups that influence its spatial configuration and reactivity.
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methylbenzyl)oxalamide can engage in several chemical reactions:
The mechanism of action for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific biological targets. It may modulate enzyme activities or receptor functions through binding interactions, leading to alterations in biological pathways. Research indicates potential antimicrobial and anticancer properties, suggesting its utility in therapeutic applications.
Relevant data regarding melting point, boiling point, and specific heat capacity are often necessary for practical applications but are not explicitly detailed in current literature.
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methylbenzyl)oxalamide has diverse applications:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: